2-Fluoro-4-iodo-6-nitroaniline

説明

2-Fluoro-4-iodo-6-nitroaniline is a compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods can offer insights into its characteristics. The papers discuss various fluoro-nitroaniline derivatives and their synthesis, which can be relevant to understanding the compound .

Synthesis Analysis

The synthesis of fluoro-nitroaniline derivatives often involves multi-step reactions, including nitration and halogenation. For instance, 2-fluoro-4-iodo-anisole, a related compound, is synthesized from o-amino-anisole by the Schiemann reaction, followed by nitration and reduction at the 4-position of the aromatic ring, and then a Sandmeyer reaction to introduce the iodo group . This method could potentially be adapted for the synthesis of 2-fluoro-4-iodo-6-nitroaniline by incorporating an appropriate nitration step to introduce the nitro group at the 6-position.

Molecular Structure Analysis

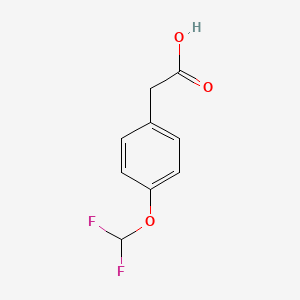

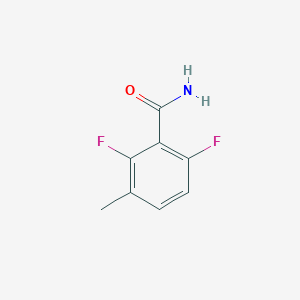

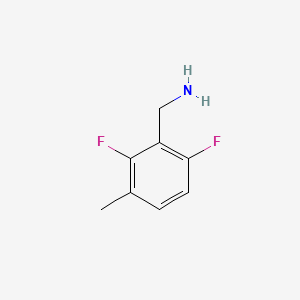

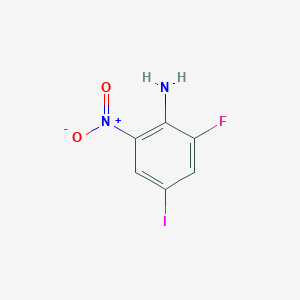

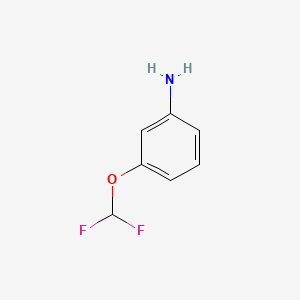

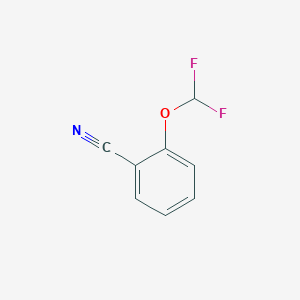

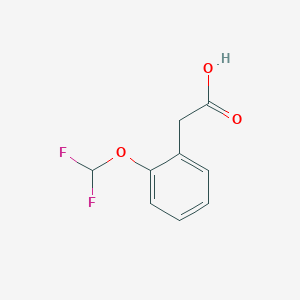

The molecular structure of fluoro-nitroaniline derivatives is characterized by the presence of fluorine and nitro groups attached to an aniline ring. These substituents can influence the electronic properties of the molecule and its reactivity. The NMR parameters of similar compounds have been reported, which can provide insights into the electronic environment of the atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of fluoro-nitroaniline derivatives can vary depending on the position of the substituents on the aromatic ring. For example, the photoreaction of 2-fluoro-4-nitroanisole with n-hexylamine involves a dual mechanistic pathway, indicating that different excited states can lead to different substitution reactions . This suggests that 2-fluoro-4-iodo-6-nitroaniline may also exhibit complex reactivity under photochemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-nitroaniline derivatives are influenced by their molecular structure. The presence of electronegative fluorine and nitro groups can affect the compound's boiling point, solubility, and stability. The synthesis of related compounds often requires careful control of reaction conditions to achieve high purity and yield, as seen in the synthesis of 3-fluoro-4-nitrophenol . The complexes formed with metals such as copper(II), nickel(II), and cobalt(II) with fluoro-nitroaniline derivatives demonstrate the ligand properties of these molecules, which could be relevant for 2-fluoro-4-iodo-6-nitroaniline as well .

科学的研究の応用

Dye Synthesis and Modification

2-Fluoro-4-iodo-6-nitroaniline has been utilized in the synthesis of dyes for synthetic-polymer fibers. The compound, along with other iodo-substituted nitroanilines, was prepared through various iodination procedures and then coupled to create a range of disperse dyes. These dyes, showing red to blue colors, have been evaluated for their coloring, dyeing, and fastness properties, highlighting the impact of halogen substituents on dye characteristics (Peters & Soboyejo, 2008).

Pharmaceutical Intermediate Synthesis

In pharmaceutical research, 2-Fluoro-4-iodo-6-nitroaniline serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, its selective hydrogenation has been explored for the production of refametinib intermediate DIM-NA to DIM-DAB, using Raney cobalt catalyst in a cocurrent trickle-bed reactor. This process emphasizes the compound's role in synthesizing APIs with a focus on achieving high selectivity and managing the reactivity of iodine substituents (Said et al., 2017).

Crystal Engineering and Material Science

The study of co-crystals involving caffeine and various halogenated nitroanilines, including 2-Fluoro-4-iodo-6-nitroaniline, provides insights into the structure-mechanical property relationships. These co-crystals exhibit diverse structures and mechanical behaviors based on their intralayer and interlayer interactions. The research underscores the importance of exploring unexpected synthons in co-crystal screening to enhance efficiency and understand the mechanical properties of materials (Ghosh & Reddy, 2012).

Chemical Synthesis and Functionalization

The functionalization of silica particles through nucleophilic aromatic substitution reactions highlights another application of fluoro-nitro-substituted compounds. In this context, 2-Fluoro-4-iodo-6-nitroaniline and similar compounds are reacted with poly(vinylamine)/silica adsorbates to equip silica particles with primary amino and chromophoric groups. This method demonstrates the versatility of fluoro-nitro-substituted anilines in materials chemistry for creating functional surfaces (Roth et al., 2006).

Polymorph Studies and Molecular Interactions

Research on the polymorphs of iodo-nitroanilines, including 2-Fluoro-4-iodo-6-nitroaniline, has elucidated the role of hydrogen bonds, iodo...nitro interactions, and aromatic pi-pi stacking interactions in forming different crystal structures. These studies contribute to our understanding of molecular interactions, crystal engineering, and the design of materials with specific properties (Garden et al., 2002).

Safety And Hazards

特性

IUPAC Name |

2-fluoro-4-iodo-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIIZLLZNKTXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379071 | |

| Record name | 2-fluoro-4-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-iodo-6-nitroaniline | |

CAS RN |

517920-73-9 | |

| Record name | Benzenamine, 2-fluoro-4-iodo-6-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517920-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4-iodo-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(Difluoromethoxy)phenyl]ethanone](/img/structure/B1304698.png)

![2-[3-(difluoromethoxy)phenyl]acetic Acid](/img/structure/B1304703.png)